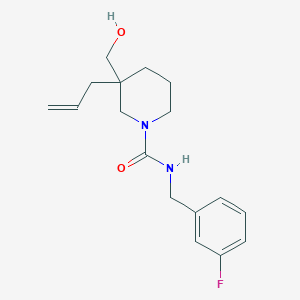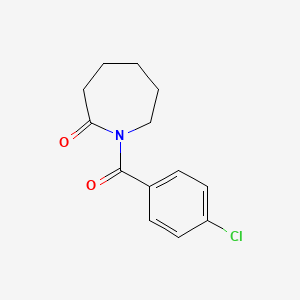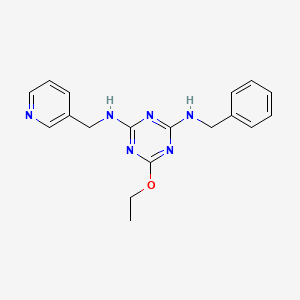methanone](/img/structure/B5506318.png)
[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multi-step chemical processes, including cyclization reactions, amidoalkylation, and the use of commercial reagents. For instance, a derivative was synthesized through a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol via Povarov cycloaddition reaction/N-furoylation processes, showcasing the complexity and versatility of synthetic methods applicable to this class of compounds (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by sophisticated techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data. These techniques confirm the structure of synthesized compounds and help in understanding the stereochemistry and electronic properties essential for their potential applications. The structural elucidation of a new benzylisoquinoline alkaloid, for example, utilized 1D- and 2D-NMR, UV, IR, and HRESIMS, providing a comprehensive view of the compound's molecular framework (Pudjiastuti et al., 2010).
Chemical Reactions and Properties
Chemical properties of these compounds include their ability to participate in various chemical reactions, such as intramolecular rearrangements under UV light, indicating a broad substrate scope and high atom efficiency. This reactivity is essential for modifying the chemical structure to enhance biological activity or to introduce functional groups for material science applications (Jing et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be determined through standard laboratory techniques. These properties are crucial for determining the compound's suitability for various applications, such as pharmaceuticals, where solubility and bioavailability are critical considerations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are vital for understanding the compound's potential use in synthetic pathways and its behavior in biological systems. Studies on related compounds have shown diverse chemical reactivity, highlighting the importance of detailed chemical property analysis for this class of compounds.
科学的研究の応用
Methanol and Formate Kinetics
Research on the kinetics of methanol and its metabolites, such as formate, provides insights into the treatment of methanol poisoning. A study on serum methanol kinetics in patients treated with bicarbonate and fomepizole, a potent inhibitor of alcohol dehydrogenase, highlights the clinical approach to managing methanol poisoning. This research is crucial for understanding the metabolic pathways involved in methanol toxicity and developing effective treatments (Hovda et al., 2005).
Disposition and Metabolism of Pharmaceutical Compounds
Studies on the disposition and metabolism of pharmaceutical compounds, like SB-649868, an orexin 1 and 2 receptor antagonist, contribute to the field of drug development and pharmacokinetics. Such research helps in understanding how drugs are processed in the human body, including their absorption, distribution, metabolism, and excretion, leading to safer and more effective therapeutic options (Renzulli et al., 2011).
Metabolic Pathways in Drug Metabolism
Exploring the metabolic pathways and identifying multiple metabolites of drugs, such as almorexant, a dual orexin receptor antagonist, sheds light on the complexity of drug metabolism in humans. This type of research is vital for predicting drug interactions, optimizing dosing regimens, and minimizing adverse effects, enhancing drug safety and efficacy (Dingemanse et al., 2013).
Toxicological Investigations
Toxicological studies, such as those investigating the effects of methanol poisoning, contribute to the understanding of the toxic effects of various substances and the development of effective antidotes. Research in this area is crucial for public health, offering insights into the prevention and treatment of poisoning incidents. Studies on the clinical and biochemical analysis of methanol poisoning cases provide valuable data for medical professionals in diagnosing and treating such conditions (Teo et al., 1996).
作用機序
将来の方向性
特性
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c25-22(18-9-2-1-3-10-18)20-12-6-7-13-21(20)23(26)24-15-14-17-8-4-5-11-19(17)16-24/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMLJHCXCXXLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)
![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)